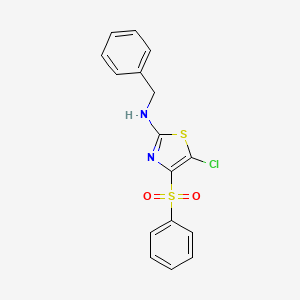

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

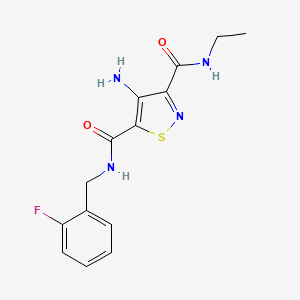

The compound “4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms), a benzenesulfonyl group, a benzyl group, and a chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen and sulfur atoms in the thiazole ring, the sulfonyl group, and the chlorine atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility, while the presence of the chlorine atom could affect its reactivity .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its reactive sulfonyl and amino groups enable it to undergo various chemical transformations, leading to the creation of compounds with potential biological activities. For instance, the synthesis and biological activity exploration of derivatives like 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones demonstrate the utility of related sulfonyl compounds in generating biologically active molecules (Havaldar & Khatri, 2006).

Chemical Space Exploration

The compound's structure is relevant in the exploration of chemical space for the development of new synthetic methods and the discovery of novel scaffolds. Polymer-supported benzenesulfonamides prepared from similar structures have been used as key intermediates in diverse chemical transformations, highlighting the compound's role in solid-phase synthesis and the creation of privileged scaffolds with potential applications in drug discovery and development (Fülöpová & Soural, 2015).

Material Science Applications

Compounds derived from this compound can exhibit unique physical properties, making them candidates for material science applications. For example, the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the potential of such derivatives in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Moreover, thiazole and thiadiazole derivatives, closely related to the chemical structure of interest, have been investigated for their corrosion inhibition performances on metals. This research provides insights into the potential application of such compounds in protecting metals from corrosion, which is critical in various industrial applications (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might pose a fire hazard. It could also be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-14-15(23(20,21)13-9-5-2-6-10-13)19-16(22-14)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGCGLQQMJASDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2454211.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2454217.png)

![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2454218.png)

![2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)

![2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2454221.png)

![[7-benzylsulfanyl-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2454227.png)

![3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2454230.png)

![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)